4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
The compound “4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups, including a benzamide group, a thiazole ring, and a sulfamoyl group attached to two chloroethyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The chloroethyl groups could participate in nucleophilic substitution reactions . The benzamide group might undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Research has explored the antitumor activities of imidazole derivatives, including compounds with bis(2-chloroethyl)amino groups, which are structurally related to the query compound. These studies aim to discover new antitumor drugs by synthesizing compounds with different biological properties, indicating the potential for developing cancer treatments based on modifying specific chemical structures (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Antioxidant Capacity and Reaction Pathways
Another area of research focuses on the antioxidant capacity of compounds, including the analysis of reaction pathways in assays such as the ABTS/PP Decolorization Assay. This research is crucial for understanding how antioxidants interact with radicals and could have implications for designing compounds with enhanced antioxidant properties for medical or industrial applications (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Diuretics and Carbonic Anhydrase Inhibition
The study of diuretics and their mechanism of action, particularly through carbonic anhydrase inhibition, is relevant for understanding how compounds like the query can be used in treating conditions such as hypertension and edema. This research often leads to the development of new therapeutic agents with improved efficacy and safety profiles (Carta & Supuran, 2013).
Sulfonamides and Therapeutic Potentials
Sulfonamides have a wide range of therapeutic applications, including antibacterial and anticancer activities. The structural motif of sulfonamides, present in the query compound, is a key area of research for developing new drugs with specific biological targets. This includes the exploration of sulfonamide derivatives for various diseases, underscoring the chemical's versatility in drug design and potential therapeutic applications (Carta, Scozzafava, & Supuran, 2012).
Future Directions
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3O3S2/c1-15-3-4-18(13-16(15)2)20-14-31-22(25-20)26-21(28)17-5-7-19(8-6-17)32(29,30)27(11-9-23)12-10-24/h3-8,13-14H,9-12H2,1-2H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAZYMUFZWWKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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